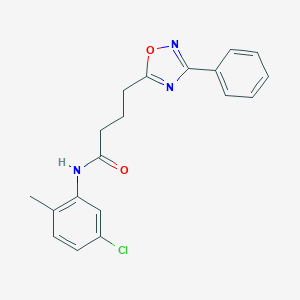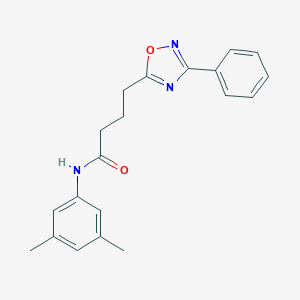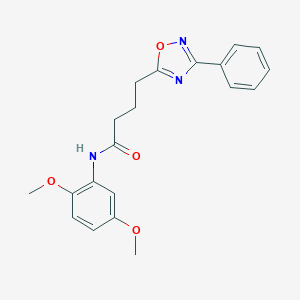![molecular formula C19H16N4O2S B277585 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CTX-0294885, is a small molecule inhibitor that has been investigated for its potential therapeutic applications.
Mechanism of Action
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a selective inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. CK2 is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can disrupt these processes and lead to cell death.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent analogs of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide that could be more effective as cancer therapeutics. Another area of interest is the investigation of the potential role of CK2 in other diseases, such as neurodegenerative diseases and inflammation. Finally, the combination of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with other cancer therapies, such as chemotherapy and radiation therapy, could also be explored as a potential treatment strategy.
Synthesis Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The synthesis begins with the preparation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile to form the intermediate compound. The final coupling reaction is then carried out with the intermediate compound and 3-(dimethylamino)propylamine to form N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent.
properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c20-10-14-12-5-3-7-16(12)26-18(14)22-17(24)8-9-23-11-21-15-6-2-1-4-13(15)19(23)25/h1-2,4,6,11H,3,5,7-9H2,(H,22,24) |
InChI Key |
MNQXCUVWXMAARE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
